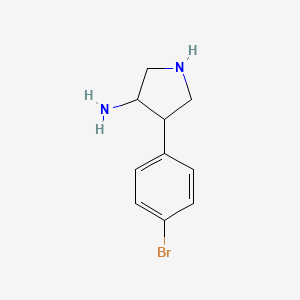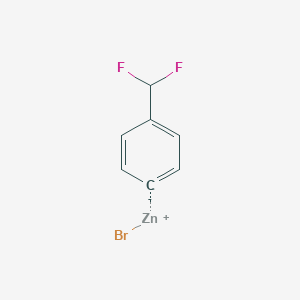
(4-(Difluoromethyl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)phenyl)zinc bromide, 050 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(difluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Difluoromethyl)phenyl bromide+Zn→(4-(Difluoromethyl)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)phenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Substitution reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound with a difluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, (4-(difluoromethyl)phenyl)zinc bromide is used to introduce difluoromethyl groups into organic molecules, which can significantly alter their chemical properties and reactivity.
Biology and Medicine
In biological and medicinal research, this compound is valuable for the synthesis of fluorinated pharmaceuticals
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, where the presence of fluorine can improve the efficacy and environmental stability of the products.
Mechanism of Action
The mechanism by which (4-(difluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the difluoromethyl group to an electrophilic partner in a cross-coupling reaction. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)zinc bromide
- (3-(Trifluoromethyl)phenyl)zinc bromide
Uniqueness
(4-(Difluoromethyl)phenyl)zinc bromide is unique due to the presence of the difluoromethyl group, which imparts distinct reactivity and properties compared to its trifluoromethyl counterparts. The difluoromethyl group offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis.
Properties
Molecular Formula |
C7H5BrF2Zn |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
bromozinc(1+);difluoromethylbenzene |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c8-7(9)6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |
InChI Key |
WZNKBKZMLJSVII-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



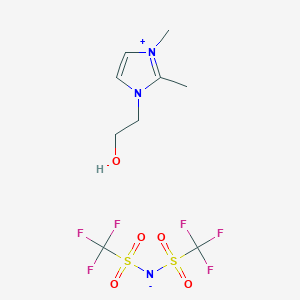
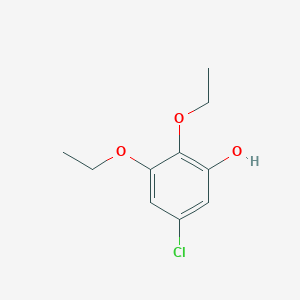
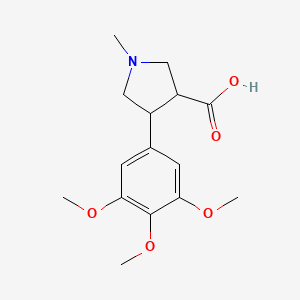
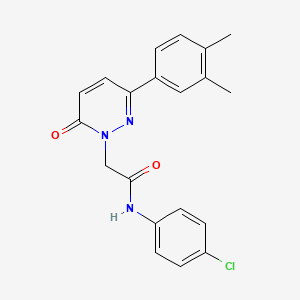
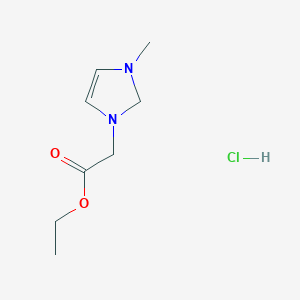


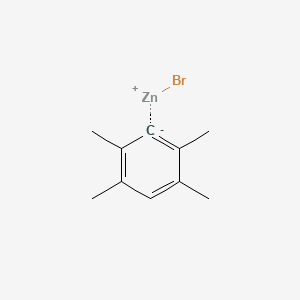

![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
